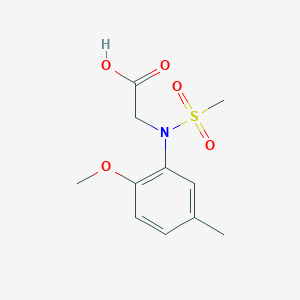

N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine

Description

N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a 2-methoxy-5-methylphenyl group and a methylsulfonyl moiety attached to the nitrogen atom. Key spectroscopic data include 13C NMR peaks at δ 171.2 (carbonyl), 156.5 (aromatic C-O), and 55.0 (methoxy group), along with HRMS ([M+H]+) at m/z 595.2467 (calculated 595.2478) . Its methyl ester derivative (C₁₂H₁₇NO₅S, MW 287.33) is also documented, with purity ≥97% .

Properties

IUPAC Name |

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8-4-5-10(17-2)9(6-8)12(7-11(13)14)18(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRVOGGLRJKCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylamine and glycine.

Reaction with Methylsulfonyl Chloride: The 2-methoxy-5-methylphenylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)amine.

Coupling with Glycine: The intermediate is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine.

Industrial Production Methods: In an industrial setting, the production of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine may involve optimized reaction conditions such as:

Solvent Selection: Using solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.

Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed:

Oxidation: Formation of corresponding sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of N-aryl-N-sulfonylglycine derivatives. Below is a detailed comparison with structurally similar analogs:

Substituent Variations in the Aromatic Ring

- N-(5-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine (CAS 331750-17-5): Substituents: 5-chloro, 2-methylphenyl group; phenylsulfonyl instead of methylsulfonyl. Molecular Formula: C₁₅H₁₄ClNO₄S (MW 339.8). Purity: 95% . Key Difference: The phenylsulfonyl group increases steric bulk and lipophilicity compared to methylsulfonyl.

- N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 362715-18-2): Substituents: 5-chloro, 2-methylphenyl; methylsulfonyl. Molecular Formula: C₁₀H₁₂ClNO₄S (MW 277.73). Purity: ≥95% . Key Difference: Retains methylsulfonyl but introduces a chlorine atom, enhancing electronegativity.

- N-(5-Chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 328010-58-8): Substituents: 5-chloro, 2-methoxyphenyl; phenylsulfonyl. Molecular Formula: C₁₅H₁₄ClNO₅S (MW 355.79). Key Difference: Methoxy group at the 2-position instead of methyl, altering electronic effects .

Ester Derivatives

- Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 425616-95-1): Molecular Formula: C₁₂H₁₇NO₅S (MW 287.33). Application: Esterification improves solubility and stability for synthetic intermediates .

- Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS 418804-73-6): Molecular Formula: C₁₆H₁₆ClNO₄S (MW 353.82). Key Difference: Combines phenylsulfonyl and chloro-substituted aromatic ring .

Molecular Weight and Polarity

*Calculated from C₁₀H₁₂ClNO₄S .

- Chlorine substituents increase electronegativity, affecting solubility and reactivity.

Biological Activity

N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine is a glycine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, which includes a glycine backbone modified with a 2-methoxy-5-methylphenyl group and a methylsulfonyl group. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of approximately 275.31 g/mol. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine are crucial for its biological activity. The presence of the methoxy and methylsulfonyl groups enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃S |

| Molecular Weight | 275.31 g/mol |

| Functional Groups | Methoxy, Methylsulfonyl |

| Glycine Derivative | Yes |

The biological activity of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate their activity, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation or pain.

- Receptor Binding : It has been suggested that this compound can bind to certain receptors, potentially affecting neurotransmission and providing benefits in neurological disorders.

1. Enzyme Inhibition Studies

Research indicates that compounds similar to N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine exhibit enzyme inhibition properties. For instance, studies have shown that glycine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

2. Receptor Modulation

Investigations into the modulation of metabotropic glutamate receptors (mGluRs) have revealed promising results. Compounds targeting mGluRs have been explored for their therapeutic potential in treating psychiatric and neurological disorders such as schizophrenia and anxiety disorders .

Case Studies

Several case studies have highlighted the potential applications of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine:

- Neuropathic Pain Management : In preclinical models, compounds that inhibit mGluR1 have demonstrated efficacy in reducing neuropathic pain symptoms . This suggests that N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine may hold similar therapeutic promise.

- Anti-inflammatory Effects : A study focusing on similar glycine derivatives found significant anti-inflammatory activity, suggesting that N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine, it is essential to compare it with structurally related compounds:

| Compound Name | Key Features |

|---|---|

| N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine | Contains a nitro group; potential for different biological activity. |

| N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Different aromatic substitutions; varying pharmacological properties. |

| N-(4-Methylphenyl)-N-(phenylsulfonyl)glycine | Lacks methoxy substitution; may exhibit distinct activity profiles. |

The unique combination of functional groups in N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine may enhance its selectivity and efficacy compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.